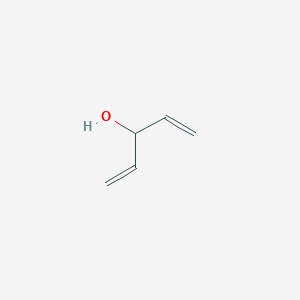
1,4-戊二烯-3-醇
描述
1,4-Pentadien-3-ol is a chemical compound that is part of a broader class of pentadienes with significant potential in various applications, including the synthesis of antiviral agents and polymers. The compound's derivatives have been explored for their antiviral activities, particularly against tobacco mosaic virus (TMV), and have been used in the design of antiviral agents . Additionally, 1,4-pentadien-3-ol and its derivatives serve as key intermediates in the synthesis of various polymers with different stereochemical configurations, which have implications for material science and polymer chemistry .
Synthesis Analysis
The synthesis of 1,4-pentadien-3-ol derivatives has been achieved through various methods. One approach involves the sequential 1,4-elimination reaction and [1,2]-Wittig rearrangement starting from (E)-4-alkoxy-2-butenyl benzoates, which yields (2Z,4E)-2,4-pentadien-1-ols stereoselectively . Another method reported the synthesis and rearrangement of 3-methyl-1,4-pentadiyne-3-ol using perrhenate- and Mo(VI)-catalysts . Additionally, 1,5-dinitroaryl-1,4-pentadien-3-ones have been synthesized under ultrasound irradiation, which offers a more convenient procedure with shorter reaction times and higher yields compared to conventional methods . The Ru-catalyzed chemo- and enantioselective hydrogenation of 2,4-pentadien-1-ones has also been developed to synthesize chiral 2,4-pentadien-1-ols .
Molecular Structure Analysis
The molecular structure of 1,4-pentadien-3-ol derivatives is crucial for their function and properties. The structure of isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene) has been investigated using computational methods and compared with diffractometric data . Similarly, the synthesis and characterization of syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) have been performed, providing insights into the crystalline structure of the polymer . The crystal structure of isotactic trans-1,4 polymers of 1,3-pentadiene has also been studied, revealing the isotactic configuration of the tertiary carbon atoms . Moreover, the crystal structure of 1,2 isotactic poly-4-methyl-pentadiene-1,3 has been determined by X-ray diffraction . Lastly, isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) has been synthesized and characterized, showing that it exists in polymorphic modifications .
Chemical Reactions Analysis
The chemical reactions involving 1,4-pentadien-3-ol derivatives are diverse and include various synthesis methods and rearrangements. The synthesis of novel 1,4-pentadien-3-one derivatives containing the 1,3,4-oxadiazole moiety has been explored for their antiviral activities . The rearrangement of 3-methyl-1,4-pentadiyne-3-ol and the formation of by-products have been discussed with a proposed reaction mechanism . The synthesis of 1,5-dinitroaryl-1,4-pentadien-3-ones under ultrasound irradiation has been studied, including the reaction mechanism and factors influencing the product .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-pentadien-3-ol derivatives are influenced by their molecular structure and the synthesis methods employed. The stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols demonstrates the importance of stereochemistry in determining the properties of the resulting compounds . The characterization of polymers derived from 1,4-pentadien-3-ol, such as isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene) and syndiotactic 1,2-poly(3-methyl-1,3-pentadiene), provides valuable information on their thermal and crystalline properties . The study of isotactic trans-1,4 polymers of 1,3-pentadiene and isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) further contributes to the understanding of the physical properties of these materials .
科学研究应用
光解离动力学
- 激光诱导荧光观测:使用ArF激光光解离研究了1,4-戊二烯-3-醇的光解离动力学。这项研究展示了戊二烯基和OH自由基的产生,为在特定条件下该化合物的解离机制提供了见解 (Chowdhury)。
化学合成
- 合成中的超声辐照:一项研究探讨了使用超声辐照合成1,5-二硝基芳基-1,4-戊二烯-3-酮,提出了一种比传统方法更高产率的更有效方法 (Ding, Wang, Zhang)。
大气和燃烧化学
- 羟基自由基反应:对羟基自由基与二烯烃,包括1,4-戊二烯-3-醇的反应进行的研究,为了解它们在大气和燃烧环境中的作用提供了关键数据。这项研究对于理解不同热条件下烯烃的化学行为至关重要 (Khaled, Giri, Liu, Assaf, Fittschen, Farooq)。
构象分析
- 从头算和密度泛函理论方法:使用各种理论方法分析了1,4-戊二烯-3-基自由基的构象。这项研究有助于理解这种自由基的结构和能量方面 (Szőri, Viskolcz)。
催化和聚合
- Pd/氧化铝上的氢化:研究了1,4-戊二烯-3-醇的氢化,揭示了其反应性和对催化剂失活的影响,从而为催化过程领域做出贡献 (Jackson, Monaghan)。
材料科学
- 同向反式1,4聚合物:对1,3-戊二烯的聚合研究,形成同向反式1,4聚合物,揭示了这些聚合物的分子结构和性质,这对于材料科学应用至关重要 (Natta, Porri, Corradini, Zanini, Ciampelli)。
作用机制
Target of Action
1,4-Pentadien-3-ol, also known as Divinyl carbinol , is a chemical compound that has been found to have significant antibacterial and antiviral activities . The primary targets of this compound are various bacterial and viral strains. For instance, it has shown remarkable antiviral activities against the tobacco mosaic virus (TMV) .
Mode of Action
It is believed that the compound interacts with its targets, leading to significant antibacterial and antiviral effects . More research is needed to fully elucidate the specific interactions between 1,4-Pentadien-3-ol and its targets.
Result of Action
The result of the action of 1,4-Pentadien-3-ol is the inhibition of the growth of certain bacterial and viral strains. For example, it has shown significant antiviral activities against TMV . Additionally, some derivatives of 1,4-Pentadien-3-ol have exhibited excellent bactericidal effects .
安全和危害
未来方向
属性
IUPAC Name |
penta-1,4-dien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMWSAALRSINTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238922 | |
| Record name | Penta-1,4-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [MSDSonline] | |
| Record name | 1,4-Pentadien-3-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7918 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Pentadien-3-ol | |
CAS RN |
922-65-6 | |
| Record name | 1,4-Pentadien-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penta-1,4-dien-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penta-1,4-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penta-1,4-dien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary products of 1,4-Pentadien-3-ol photodissociation at 193 nm?
A1: Upon excitation at 193 nm, 1,4-Pentadien-3-ol undergoes rapid internal conversion to a highly energized ground electronic state. This leads to dissociation, primarily yielding pentadienyl (CH2=CH-CH-CH=CH2) and hydroxyl (OH) radicals. []
Q2: What is the rotational distribution of OH radicals produced during 1,4-Pentadien-3-ol photodissociation?
A2: The rotational state distribution of the nascent OH radicals follows a Boltzmann distribution. For OH radicals in the v=0 vibrational state, the rotational temperature (Trot) is 1250 ± 100 K. For OH radicals in the v=1 state, Trot is 1020 ± 100 K. []
Q3: How can 1,4-Pentadien-3-ol be utilized in asymmetric synthesis?
A4: 1,4-Pentadien-3-ol serves as a valuable starting material for the double diastereoselective synthesis of various chiral compounds. For instance, it reacts with nitrile oxides in the presence of ethylmagnesium bromide and a chiral auxiliary like diisopropyl (R,R)-tartrate to yield enantiomerically enriched trans-pyrazolidines. These products contain three contiguous stereogenic centers and are formed with excellent regio-, diastereo-, and enantioselectivity (up to 99% ee). [] This reaction tolerates both aryl and alkyl substituents on the nitrile oxide.
Q4: What are some synthetic applications of 1,4-Pentadien-3-ol in constructing complex molecules?
A5: 1,4-Pentadien-3-ol acts as a key building block in synthesizing polyols and amino-4-pentenediols. Double diastereoselective 1,3-dipolar cycloaddition with nitrile oxides, followed by hydrogenolysis, yields syn,syn-bis(1,2-isoxazolin-5-yl)methanols and syn,syn,syn-1,2-bis(1,2-isoxazol-5-yl)ethane-1,2-diols. [] Additionally, 1,4-Pentadien-3-ol can be converted to erythro-1-amino-4-pentene-2,3-diols, erythro- and threo-3-amino-4-pentene-1,2-diols, and erythro-2-benzylamino-4-pentene-1,3-diol through a controlled synthesis involving epoxy-4-pentenols as intermediates. [, , ]
Q5: How does the Sharpless asymmetric epoxidation apply to 1,4-Pentadien-3-ol derivatives?
A6: The Sharpless asymmetric epoxidation of 1,5-bis(trimethylsilyl)-1,4-pentadien-3-ol provides a practical route to chiral (E)-1-trimethylsilyl-1-alkene-3,4-diols. These versatile intermediates facilitate the synthesis of complex natural products like Lipoxin B. [, ]
Q6: What insights do spectroscopic studies provide into the structure of 1,4-Pentadien-3-ol?
A7: Microwave spectroscopy studies have been instrumental in elucidating the conformational landscape and intramolecular hydrogen bonding in 1,4-Pentadien-3-ol. These studies, including analysis of its water complex, provide valuable structural information. [, ]
Q7: Can 1,4-Pentadien-3-ol be used to synthesize α,β-unsaturated carboxylic acids?
A8: Yes, reacting the potassium alkoxide of 1,4-Pentadien-3-ol with carbon monoxide under high pressure and temperature yields potassium salts of α,β-unsaturated carboxylic acids. For example, 3-pentyl-1,4-pentadien-3-ol can be converted to a mixture of the potassium salts of 2-pentyl-2-vinyl-3-butenoic acid and 4-pentyl-2,4-hexadienoic acids. []
Q8: Has 1,4-Pentadien-3-ol been investigated in the context of Vitamin A synthesis?
A9: While not directly used in synthesizing Vitamin A, 1,4-Pentadien-3-ol's structural features make it a potential starting point for exploring the synthesis of related compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



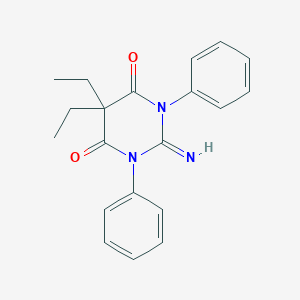
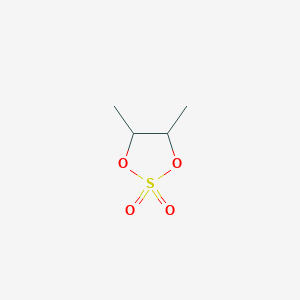

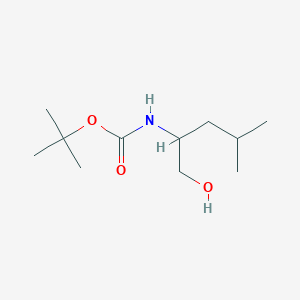
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)


![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)


![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
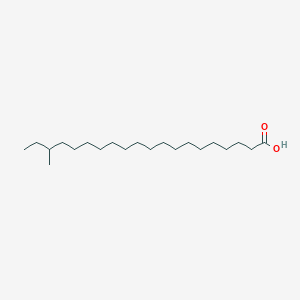
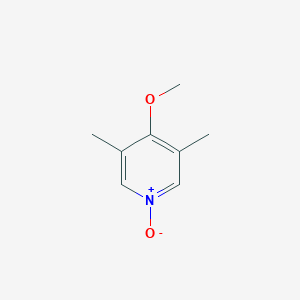
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)